molecular formula C15H22N2O4 B1581047 D-Leucyl-L-tyrosine CAS No. 3303-29-5

D-Leucyl-L-tyrosine

Cat. No.: B1581047
CAS No.: 3303-29-5
M. Wt: 294.35 g/mol
InChI Key: LHSGPCFBGJHPCY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

D-Leucyl-L-tyrosine is a dipeptide composed of the amino acids leucine and tyrosine . The primary targets of this compound are the mTOR complex 1 (mTORC1) and the L-type amino acid transporter 1 (LAT1) . mTORC1 is a key regulator of cell growth and proliferation, while LAT1 is responsible for the uptake of leucine and tyrosine into cells .

Mode of Action

The mode of action of this compound involves its interaction with these targets. Leucine is a potent stimulator of mTORC1, blocking the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 . Tyrosine, on the other hand, is a precursor in the synthesis of neurotransmitters norepinephrine and dopamine, which are associated with antidepressant effects .

Biochemical Pathways

This compound affects several biochemical pathways. In the mTORC1 pathway, it stimulates protein synthesis, production of the protein-synthesis machinery in the form of ribosomes, lipid synthesis, and autophagy . In the tyrosine metabolism pathway, it serves as a starting point for the production of a variety of structurally diverse natural compounds .

Pharmacokinetics

The pharmacokinetics of this compound involve its uptake into cells via LAT1 and its subsequent metabolism. The acetylation of leucine switches its uptake from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This change in transport mechanism can influence the bioavailability of this compound.

Result of Action

The result of this compound’s action is the stimulation of cell growth and proliferation via the mTORC1 pathway . Additionally, it can influence mood and cognition through the production of neurotransmitters norepinephrine and dopamine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the cellular nutrient status, specifically the level of intracellular amino acids, can affect the activation of mTORC1 . Furthermore, the expression of transporters like LAT1, OAT1, OAT3, and MCT1 can vary depending on the cellular environment, which can impact the uptake and distribution of this compound .

Biochemical Analysis

Biochemical Properties

D-Leucyl-L-tyrosine interacts with several enzymes, proteins, and other biomolecules. It is recognized by the L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells . The structural requirement for recognition by LAT1 includes having a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .

Cellular Effects

This compound has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, the amino acid leucine, a component of this compound, is a potent stimulator of mTORC1, a protein complex that boosts cell growth and proliferation in response to nutrient availability .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. Leucine, a component of this compound, blocks the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 . This regulation links the cellular nutrient status to the control of cell growth .

Metabolic Pathways

This compound is involved in the metabolic pathways of its constituent amino acids, leucine and tyrosine. Leucine is known to stimulate protein synthesis in the skeletal muscle via mTOR complex 1 (mTORC1) activation .

Transport and Distribution

This compound is transported within cells and tissues primarily through the L-type amino acid transporter 1 (LAT1) . The distribution of this compound within cells and tissues would be influenced by the distribution of LAT1.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Leucyl-L-tyrosine can be synthesized through peptide coupling reactions. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically starts with the protection of the amino group of leucine and the carboxyl group of tyrosine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reaction, the protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can handle multiple reactions simultaneously. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The final product is obtained through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

D-Leucyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Leucyl-L-tyrosine has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Leucyl-L-tyrosine is unique due to its specific stereochemistry, which can influence its interaction with enzymes and receptors. This stereochemistry can result in different biological activities and metabolic pathways compared to its L-isomers .

Properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSGPCFBGJHPCY-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315474
Record name D-Leucyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3303-29-5
Record name D-Leucyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3303-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Leucyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the chirality of the dipeptide affect its interaction with Nickel(II)?

A: The research demonstrates that while both L-Leucyl-L-tyrosine and D-Leucyl-L-tyrosine bind to Nickel(II), the chirality of the dipeptide significantly affects the dissociation rate of the formed complex. Specifically, the dissociation rate constant (k-1) for the this compound-Nickel(II) complex is approximately three times slower than that of the L-Leucyl-L-tyrosine-Nickel(II) complex. [, ] This suggests that the spatial orientation of the this compound within the complex might hinder the departure of the Nickel(II) ion.

Q2: What experimental techniques were used to study the interaction between this compound and Nickel(II)?

A: The researchers primarily utilized the temperature-jump method to investigate the kinetics of the interaction. [, ] This technique rapidly perturbs the equilibrium of a reaction by quickly changing the temperature, allowing researchers to observe the rate at which the system returns to equilibrium. By analyzing these rates at different temperatures and concentrations, the rate constants for the association and dissociation of the Nickel(II)-dipeptide complexes were determined. This data provides valuable insights into the mechanism of the interaction and the influence of the dipeptide's chirality on complex stability.

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